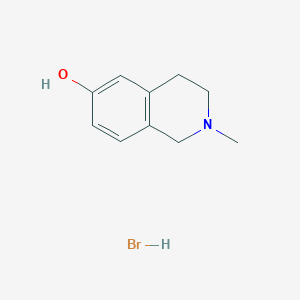![molecular formula C6HCl3N4 B14068313 3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
3,6,8-Trichloropyrimido[5,4-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,8-Trichloropyrimido[5,4-c]pyridazine is a heterocyclic compound with the molecular formula C6HCl3N4 and a molecular weight of 235.46 g/mol This compound is characterized by the presence of three chlorine atoms attached to a pyrimido[5,4-c]pyridazine ring system
Preparation Methods
The synthesis of 3,6,8-Trichloropyrimido[5,4-c]pyridazine typically involves the chlorination of pyrimido[5,4-c]pyridazine derivatives. One common method includes the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C . This reaction yields 3,6-dichloropyridazine, which can then be further chlorinated to obtain this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,6,8-Trichloropyrimido[5,4-c]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming polycyclic structures with potential biological activity.
Scientific Research Applications
3,6,8-Trichloropyrimido[5,4-c]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,6,8-Trichloropyrimido[5,4-c]pyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
3,6,8-Trichloropyrimido[5,4-c]pyridazine can be compared with other pyridazine derivatives such as:
3,6-Dichloropyridazine: Lacks the third chlorine atom, making it less reactive in certain substitution reactions.
Pyridazine: The parent compound without any chlorine substitutions, which has different chemical properties and reactivity.
Pyridazinone: Contains a keto group, which imparts different biological activities and chemical reactivity
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6HCl3N4 |
|---|---|
Molecular Weight |
235.5 g/mol |
IUPAC Name |
3,6,8-trichloropyrimido[5,4-c]pyridazine |
InChI |
InChI=1S/C6HCl3N4/c7-3-1-2-4(13-12-3)5(8)11-6(9)10-2/h1H |
InChI Key |
CZNABDAFUOJTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NN=C1Cl)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)

![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)


![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)





